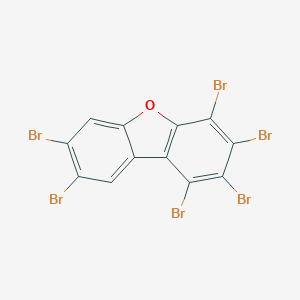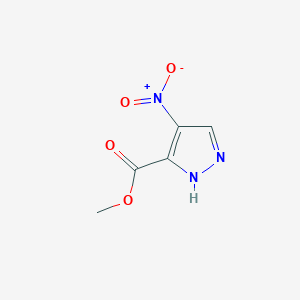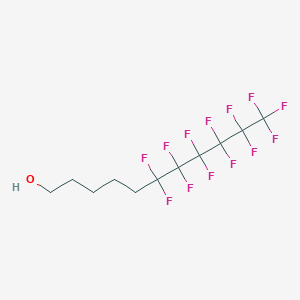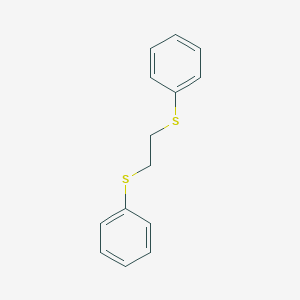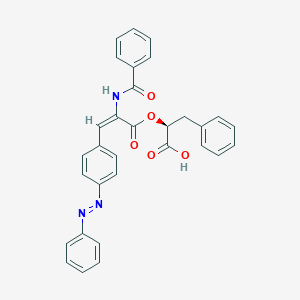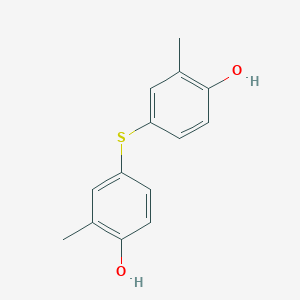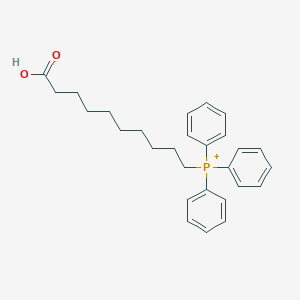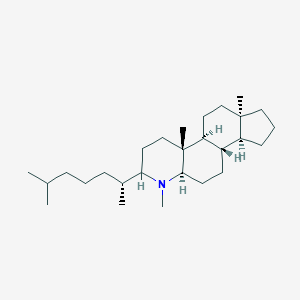
ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate, also known as EMPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMPC is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively in vitro and in vivo. In
作用機序
The mechanism of action of ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is not fully understood. However, it has been suggested that ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate exerts its therapeutic effects by targeting various cellular pathways. ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression. By inhibiting HDAC activity, ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate can modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate can induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. In animal studies, ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has been shown to have anti-inflammatory effects and can reduce the severity of inflammatory diseases, such as colitis.
実験室実験の利点と制限
Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is relatively stable. Additionally, ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate in lab experiments. ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is not water-soluble, which can make it difficult to administer to animals. Additionally, the mechanism of action of ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate research. One potential application of ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is in the treatment of cancer. Further studies are needed to determine the efficacy of ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate in different cancer types and to optimize dosing regimens. Additionally, ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has shown promising results in animal models of inflammatory diseases, and further studies are needed to determine its potential therapeutic applications in humans. Finally, the mechanism of action of ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is not fully understood, and future studies are needed to elucidate its cellular targets and pathways.
合成法
Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate can be synthesized using various methods, including the Hantzsch reaction, Suzuki-Miyaura coupling, and Buchwald-Hartwig coupling. The Hantzsch reaction is the most commonly used method for synthesizing ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate. It involves the condensation of 4-methoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate in the presence of ethanol and a catalytic amount of piperidine. The reaction yields ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate as a yellow solid with a high yield.
科学的研究の応用
Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has shown promising results in various scientific research applications. It has been studied for its anticancer, anti-inflammatory, and antibacterial properties. ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
CAS番号 |
131967-19-6 |
|---|---|
製品名 |
ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate |
分子式 |
C14H15NO3 |
分子量 |
245.27 g/mol |
IUPAC名 |
ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(16)13-9-15-8-12(13)10-4-6-11(17-2)7-5-10/h4-9,15H,3H2,1-2H3 |
InChIキー |
YLMFJJFSWLRZRL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)OC |
正規SMILES |
CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)OC |
同義語 |
4-(4-METHOXYPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID ETHYL ESTER |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)
